molecular formula C24H24N2O4 B310240 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide

Cat. No. B310240
M. Wt: 404.5 g/mol
InChI Key: BXGLMENVPJYMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide, also known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPAP is a member of the phenylpropylamine family, which is a class of compounds that have been shown to exhibit various pharmacological effects.

Mechanism of Action

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide acts as a selective dopamine transporter (DAT) ligand, which means that it binds to the DAT protein and modulates its activity. This leads to an increase in dopamine release and enhanced dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in scientific research is its selectivity for the DAT protein. This makes it a useful tool for studying the dopaminergic system and its potential implications for the treatment of various neurological disorders. However, one of the limitations of using 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide in lab experiments is its relatively low potency compared to other dopaminergic agents.

Future Directions

There are several future directions for the study of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide. One area of interest is its potential as a treatment for Parkinson's disease. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which may have implications for the treatment of Parkinson's disease. Additionally, 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders. Further research is needed to explore these potential applications of 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide.

Synthesis Methods

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with 4-aminophenylpropanoic acid, followed by the coupling of the resulting intermediate with 2-phenoxypropanoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a dopaminergic agent. 2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide has been shown to increase dopamine release and enhance dopamine receptor activity, which has potential implications for the treatment of various neurological disorders.

properties

Product Name

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide

InChI

InChI=1S/C24H24N2O4/c1-17(29-21-9-5-3-6-10-21)23(27)25-19-13-15-20(16-14-19)26-24(28)18(2)30-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,25,27)(H,26,28)

InChI Key

BXGLMENVPJYMGU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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